Cas no 1934569-81-9 (4-(Bromomethyl)-4-propan-2-ylcyclohexene)

4-(Bromomethyl)-4-propan-2-ylcyclohexene Chemical and Physical Properties
Names and Identifiers
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- 4-(Bromomethyl)-4-propan-2-ylcyclohexene
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- Inchi: 1S/C10H17Br/c1-9(2)10(8-11)6-4-3-5-7-10/h3-4,9H,5-8H2,1-2H3
- InChI Key: AJIGXJSJNXPNAT-UHFFFAOYSA-N
- SMILES: C1CCC(CBr)(C(C)C)CC=1
4-(Bromomethyl)-4-propan-2-ylcyclohexene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677758-0.25g |
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene |
1934569-81-9 | 0.25g |
$1012.0 | 2023-03-11 | ||
Enamine | EN300-677758-2.5g |
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene |
1934569-81-9 | 2.5g |
$2155.0 | 2023-03-11 | ||
Enamine | EN300-677758-0.05g |
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene |
1934569-81-9 | 0.05g |
$924.0 | 2023-03-11 | ||
Enamine | EN300-677758-5.0g |
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene |
1934569-81-9 | 5.0g |
$3189.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01100572-1g |
4-(Bromomethyl)-4-(propan-2-yl)cyclohex-1-ene |
1934569-81-9 | 95% | 1g |
¥5481.0 | 2023-03-19 | |
Enamine | EN300-677758-0.5g |
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene |
1934569-81-9 | 0.5g |
$1056.0 | 2023-03-11 | ||
Enamine | EN300-677758-1.0g |
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene |
1934569-81-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-677758-0.1g |
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene |
1934569-81-9 | 0.1g |
$968.0 | 2023-03-11 | ||
Enamine | EN300-677758-10.0g |
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene |
1934569-81-9 | 10.0g |
$4729.0 | 2023-03-11 |
4-(Bromomethyl)-4-propan-2-ylcyclohexene Related Literature
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
Additional information on 4-(Bromomethyl)-4-propan-2-ylcyclohexene
4-(Bromomethyl)-4-propan-2-ylcyclohexene: A Comprehensive Overview
The compound 4-(Bromomethyl)-4-propan-2-ylcyclohexene (CAS No. 1934569-81-9) is a versatile organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a bromomethyl group and a propan-2-yl substituent on a cyclohexene ring. The cyclohexene framework provides a rigid yet flexible backbone, enabling diverse reactivity and functionality.
Recent studies have highlighted the potential of 4-(Bromomethyl)-4-propan-2-ylcyclohexene in the synthesis of bioactive molecules. Researchers have explored its use as an intermediate in the construction of complex natural product analogs, leveraging its ability to undergo various transformations such as alkylation, arylation, and cycloaddition reactions. The presence of the bromomethyl group makes it an excellent candidate for nucleophilic substitution reactions, which are pivotal in drug discovery and development.
In the context of materials science, this compound has shown promise as a precursor for high-performance polymers. Its ability to participate in polymerization reactions under controlled conditions has led to the development of novel materials with tailored mechanical and thermal properties. For instance, recent advancements in click chemistry have enabled the efficient incorporation of 4-(Bromomethyl)-4-propan-2-ylcyclohexene into polymer networks, resulting in materials with enhanced durability and flexibility.
The synthesis of 4-(Bromomethyl)-4-propan-2-ylcyclohexene typically involves multi-step processes that emphasize stereocontrol and regioselectivity. One common approach involves the bromination of a substituted cyclohexene derivative, followed by selective functionalization to introduce the propan-2-yl group. These methods have been optimized to achieve high yields and purity, ensuring the compound's suitability for demanding applications.
From an environmental standpoint, researchers have investigated the biodegradation pathways of 4-(Bromomethyl)-4-propan-2-ylcyclohexene, particularly in aquatic systems. Studies suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its ecological footprint. This finding is crucial for industries seeking sustainable alternatives in chemical production.
In summary, 4-(Bromomethyl)-4-propan-2-ylcyclohexene (CAS No. 1934569-81-9) is a multifaceted compound with extensive applications across diverse disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in modern chemical innovation.
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